molecular formula C8H17I B127717 1-Iodooctane CAS No. 629-27-6

1-Iodooctane

Cat. No.: B127717
CAS No.: 629-27-6
M. Wt: 240.12 g/mol
InChI Key: UWLHSHAHTBJTBA-UHFFFAOYSA-N
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Description

1-Iodooctane (CAS: 629-27-6) is a primary alkyl iodide with the molecular formula C₈H₁₇I. It is widely used in organic synthesis as an electrophilic alkylating agent due to its reactivity in substitution (e.g., SN2) and cross-coupling reactions. The compound is commercially available with high purity (typically >97–98%) from suppliers such as Aladdin, ENERGY Chemical, and Tokyo Chemical Industry, and is often used without further purification . Its linear structure (CH₃(CH₂)₆CH₂I) facilitates sterically accessible reactions at the iodine-bearing carbon, making it a preferred substrate in catalysis studies and pharmaceutical applications, such as the detection of alkyl halides in drug production via GC-MS .

Preparation Methods

1-Iodooctane can be synthesized through several methods. One common synthetic route involves the reaction of octanol with iodine and phosphorus trichloride. The reaction proceeds as follows:

C8H17OH+I2+PCl3C8H17I+H3PO3+HCl\text{C8H17OH} + \text{I2} + \text{PCl3} \rightarrow \text{C8H17I} + \text{H3PO3} + \text{HCl} C8H17OH+I2+PCl3→C8H17I+H3PO3+HCl

C8H17Br+NaIC8H17I+NaBr\text{C8H17Br} + \text{NaI} \rightarrow \text{C8H17I} + \text{NaBr} C8H17Br+NaI→C8H17I+NaBr

Industrial production methods typically involve the use of large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Iodooctane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reacting with potassium cyanide to form octyl cyanide:

C8H17I+KCNC8H17CN+KI\text{C8H17I} + \text{KCN} \rightarrow \text{C8H17CN} + \text{KI} C8H17I+KCN→C8H17CN+KI

    Reduction Reactions: It can be reduced to octane using reducing agents like lithium aluminum hydride (LiAlH4):

C8H17I+LiAlH4C8H18+LiI+AlH3\text{C8H17I} + \text{LiAlH4} \rightarrow \text{C8H18} + \text{LiI} + \text{AlH3} C8H17I+LiAlH4→C8H18+LiI+AlH3

Scientific Research Applications

1-Iodooctane is widely used in scientific research due to its versatility. Some applications include:

Mechanism of Action

The mechanism of action of 1-iodooctane in chemical reactions typically involves the cleavage of the carbon-iodine bond, forming a reactive octyl cation or radical. This intermediate can then react with various nucleophiles or undergo further transformations. For example, in nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond .

Comparison with Similar Compounds

Comparison with Similar Alkyl Iodides

Structural and Physical Properties

Alkyl iodides vary in chain length and molecular weight, influencing their physical properties and reactivity. Below is a comparison of 1-iodooctane with shorter- and longer-chain analogs:

Compound CAS Number Molecular Weight Chain Length Key Applications
1-Iodopropane 107-08-4 169.99 g/mol C3 Small-scale alkylation reactions
1-Iodohexane 638-45-9 212.06 g/mol C6 Intermediate in organic synthesis
This compound 629-27-6 240.12 g/mol C8 Catalysis, GC-MS analysis
1-Iododecane 2050-77-3 268.18 g/mol C10 Polymer chemistry, surfactants
1-Iodododecane 4292-19-7 296.23 g/mol C12 Phase-transfer catalysis

The longer carbon chain in this compound enhances its hydrophobicity compared to shorter analogs like 1-iodopropane, making it suitable for reactions in non-polar solvents. However, it retains sufficient volatility for GC-MS applications, unlike higher analogs like 1-iodododecane .

Reactivity in Substitution Reactions

This compound exhibits robust reactivity in SN2 reactions. For example, in the synthesis of octan-1-ol from this compound, a 92% yield is achieved using polymer-supported triphenylphosphine, outperforming analogs like iodocyclohexane (76% yield) . External electric fields (EEFs) further accelerate SN2 reactions involving this compound, reducing activation energy by ~6.0 kcal/mol under 1.0 V nm⁻¹, a more significant effect than solvent polarity alone .

Table 1: SN2 Reactivity of Selected Alkyl Iodides

Substrate Reaction Conditions Product Yield Reference
This compound EEF (1.0 V nm⁻¹), DMF ~Quantitative
1-Iodohexane Polar solvent (MeCN) 85%
Iodocyclohexane Polymer-supported PPh₃, RT 76%

Catalytic Coupling Reactions

This compound is extensively used in nickel- and iron-catalyzed couplings. For instance, in Kumada coupling with butylmagnesium chloride, this compound achieves yields comparable to 1-iododecane (~85%) using nickel pincer catalysts . Iron-catalyzed reductive coupling with nitroarenes produces N-octylaniline in 76% yield, demonstrating superior selectivity over secondary iodides .

Table 2: Cross-Coupling Performance of Alkyl Iodides

Substrate Catalyst Reaction Type Yield Reference
This compound Ni Pincer Complex Kumada Coupling 85%
1-Iododecane Ni Pincer Complex Kumada Coupling 82%
(3-Iodobutyl)benzene Ni Pincer Complex Kumada Coupling 68%
This compound Fe/PTA Ligand Reductive Amination 76%

Stability and Handling

This compound requires stabilization with copper inhibitors or filtration through basic alumina to prevent decomposition, a step less critical for shorter-chain iodides like 1-iodopropane . Its shelf life and handling restrictions (e.g., controlled shipping) are comparable to 1-iodododecane but less stringent than highly volatile derivatives like ethyl iodide .

Research Findings and Data Tables

Kinetic Studies

Reaction order studies for this compound in nickel-catalyzed couplings show a linear dependence on concentration (0.25–0.55 M), with optimal yields achieved at 0.42 M :

Table 3: Rate Order Determination for this compound

Experiment [this compound] (M) Relative Rate
1 0.25 1.0
4 0.42 2.1
5 0.55 2.3

Biological Activity

1-Iodooctane, a halogenated aliphatic hydrocarbon, has garnered attention in various fields of research due to its unique biological properties and potential applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including toxicity profiles, antimicrobial effects, and its role in biochemical processes.

This compound is an alkyl iodide with the chemical formula C8H17I and a CAS number of 629-27-6. It is characterized by its hydrophobic nature and is often used in organic synthesis and as a reagent in various chemical reactions.

Toxicological Profile

The toxicological profile of this compound reveals significant insights into its biological effects:

  • Acute Toxicity : The compound exhibits moderate acute toxicity, with reported intraperitoneal LD50 values of 1982 mg/kg for rats and 1416 mg/kg for mice, indicating a relatively high level of toxicity compared to other alkyl iodides .
  • Chronic Effects : Long-term exposure can lead to cumulative health effects affecting multiple organ systems. Symptoms associated with exposure include central nervous system depression, headaches, nausea, and respiratory issues .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound:

  • Inhibition of Bacterial Growth : Research indicates that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit growth in Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 512 µg/mL . This suggests potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus512>512
Escherichia coliNot testedNot tested

Biochemical Interactions

This compound's interactions within biological systems are noteworthy:

  • Enzyme Inhibition : Studies have indicated that this compound can inhibit iodotyrosine deiodinase (IYD), an enzyme critical for thyroid hormone synthesis. Inhibition of IYD leads to reduced iodide availability, which can disrupt normal thyroid function and development in organisms such as Xenopus laevis .

Case Study 1: Developmental Toxicity in Amphibians

A study evaluated the impact of IYD inhibition by this compound on the developmental stages of Xenopus laevis. The findings revealed that exposure to high concentrations resulted in delayed metamorphosis and altered thyroid hormone levels. This highlights the potential developmental risks associated with environmental exposure to halogenated compounds like this compound .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of various alkyl iodides, including this compound, was assessed against pathogenic bacteria. The results demonstrated that while this compound exhibited some activity, its effectiveness varied significantly with chain length and structure modifications .

Q & A

Basic Research Questions

Q. How can the reaction order of 1-iodooctane be determined in nickel-catalyzed cross-coupling reactions?

To determine the reaction order, conduct kinetic experiments by varying the initial concentration of this compound while keeping other reactants constant. Use gas chromatography (GC) to monitor consumption rates and generate kinetic profiles. Plot logarithmic concentration versus time to identify the order (zero, first, or second). For example, experiments with 0.25–0.55 M this compound showed linear relationships in rate plots, confirming first-order dependence . Replicate trials three times to minimize experimental error.

Q. What are standard analytical protocols for quantifying this compound in reaction mixtures?

Use GC with flame ionization detection (FID) or mass spectrometry (GC-MS) for quantification. Internal standards (e.g., decane) improve accuracy. Calibrate with known concentrations of this compound and calculate conversion percentages using peak area ratios. For instance, GC-MS identified this compound and side products like 1-tert-butoxyoctane in catalytic reactions, with yields normalized to the alkyl halide .

Q. How are side reactions involving this compound characterized in catalytic systems?

Perform control experiments without substrates (e.g., alkynes) to isolate side products. Analyze via GC-MS and compare retention times with synthetic standards. For example, omitting oct-1-yne in Ni/CuI-catalyzed reactions revealed 1-tert-butoxyoctane (35% yield) and 1-octene as major side products, attributed to base-mediated elimination and nucleophilic substitution .

Advanced Research Questions

Q. How can contradictions in catalytic yield data be resolved when varying CuI concentrations?

Contradictions arise from competing roles of CuI as a co-catalyst and promoter of side reactions. Compare systems with/without CuI:

  • With CuI (9 mol %): 39% coupling yield but 35% 1-tert-butoxyoctane due to CuI-mediated base activation .
  • Without CuI: 6% coupling yield but minimal side products . Use statistical tools (e.g., error bars from triplicate trials) and mechanistic studies (e.g., radical trapping) to distinguish pathways.

Q. What is the impact of oriented external electric fields (EEFs) on SN2 reactions involving this compound?

Theoretical studies suggest EEFs aligned with the reaction axis lower activation barriers by stabilizing transition states. For this compound, a 1.0 V nm⁻¹ EEF reduced the energy barrier by ~6.0 kcal mol⁻¹, accelerating nucleophilic substitution. Experimental validation involves applying EEFs in electrochemical cells and monitoring kinetics via in situ spectroscopy .

Q. How can nickel catalysts be optimized for coupling this compound with alkynes?

Screen ligands, bases, and solvents systematically. For example:

  • Ligand effects: Complex 25 (bipyridine-type) achieved 74% yield in DMF, outperforming other ligands .
  • Solvent effects: Polar solvents (DMF) enhance ion dissociation, improving reactivity over non-polar solvents (dioxane) .
  • Base selection: LiOtBu outperformed Cs₂CO₃ due to stronger activation of the alkyne .

Q. How do environmental factors influence the stability and reactivity of this compound in marine systems?

In Laminaria digitata algae, this compound contributes to aroma via oxidative stress pathways. Study its stability under thermal/mechanical treatments using headspace GC-MS. For instance, this compound levels remained stable in heated samples, suggesting resistance to degradation .

Q. Data Analysis & Interpretation

Q. How should researchers interpret rate constant variations in this compound coupling reactions?

Rate constants (kcat) vary with reactant concentrations and catalyst loading. For example:

  • Varying [this compound]: kcat = 1.8 × 10⁻³ s⁻¹ (10% error) .
  • Varying [CuI]: kcat = 1.5 × 10⁻³ s⁻¹ (10% error) . Use error propagation analysis and Arrhenius plots to distinguish kinetic regimes (e.g., rate-limiting oxidative addition vs. transmetalation).

Q. What methodologies address discrepancies in mass balance during this compound reactions?

Discrepancies arise from volatile byproducts or unaccounted intermediates. Employ quantitative NMR or isotopic labeling (e.g., ¹³C-1-iodooctane) to track carbon flow. In one study, 80% mass recovery was achieved by accounting for 1-octene (30%) and 1-tert-butoxyoctane (20%) .

Q. Experimental Design

Q. What controls are essential for reproducibility in this compound cross-coupling studies?

Include:

  • Blank reactions (no catalyst/base) to assess background reactivity.
  • Internal standards (e.g., tetradecane) for GC quantification.
  • Triplicate trials to calculate mean yields and standard deviations .

Properties

IUPAC Name

1-iodooctane
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InChI

InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
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InChI Key

UWLHSHAHTBJTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCI
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H17I
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DSSTOX Substance ID

DTXSID4060868
Record name Octane, 1-iodo-
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Molecular Weight

240.12 g/mol
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Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name 1-Iodooctane
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CAS No.

629-27-6
Record name 1-Iodooctane
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Record name Octane, 1-iodo-
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Record name Octane, 1-iodo-
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Record name Octane, 1-iodo-
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Record name 1-iodooctane
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Synthesis routes and methods I

Procedure details

A reaction using the above reactor was conducted using the following chemistry. Bromooctane in the organic solvent chlorobenzene was reacted with aqueous iodide to form iodoctane in chlorobenzene and aqueous bromide ion. To ensure that this reaction required the use of a phase transfer catalyst, a brief dispersed-phase study was conducted. A solution 0.5 M in bromooctane and 0.1 M in tetradecane (as a gas chromatograph standard) in chlorobenzene was stirred with an equal volume of 2.0 M potassium iodide at 40 degrees C. for 4 hours. After this period, no iodooctane could be detected by gas chromatography. All analyses were conducted with a Perkin-Elmer 3920 gas chromatograph equipped with a flame ionization detector and a 10' by 1/8" OV-101 column at 200 degrees C. When this experiment was repeated using 0.05 M tetrabutylammonium bromide in the organic feed as a phase transfer catalyst, 50% conversion of bromooctane to iodoctane was observed after 4 hours. Because the organic-phase concentration of tetrabutylammonium iodide, the active form of the catalyst, remains constant with time under these reaction conditions, first-order kinetics with respect to the disappearance of bromooctane is predicted by the phase transfer catalysis mechanism. This effect was observed in these experiments.
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Synthesis routes and methods II

Procedure details

N-substituted perhydro-s-triazine compounds can be used to increase the solubility of alkali or alkaline earth metal salts in an organic medium. Increasing the solubility of such salts catalyzes the reaction between the salts and other components of the organic medium. For example, 5 percent of a tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine compound catalyzes the reaction between sodium iodide and n-octyl bromide at 80° C. for 1 hour to form 100 percent yield of n-octyl iodide.
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Retrosynthesis Analysis

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